3-(2,3,3a,7a-tetrahydro-1H-inden-1-yloxy)-1-methyl-1H-pyrazol-4-amine
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Overview
Description
3-(2,3,3a,7a-tetrahydro-1H-inden-1-yloxy)-1-methyl-1H-pyrazol-4-amine is a complex organic compound with a unique structure that combines an indene moiety with a pyrazole ring. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,3,3a,7a-tetrahydro-1H-inden-1-yloxy)-1-methyl-1H-pyrazol-4-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Indene Moiety: The indene structure can be synthesized through a Diels-Alder reaction between a diene and a dienophile, followed by hydrogenation to yield the tetrahydroindene derivative.
Attachment of the Pyrazole Ring: The pyrazole ring can be introduced through a cyclization reaction involving a hydrazine derivative and an appropriate diketone or α,β-unsaturated carbonyl compound.
Coupling of the Indene and Pyrazole Units: The final step involves the coupling of the indene moiety with the pyrazole ring through an ether linkage, typically using a base-catalyzed nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(2,3,3a,7a-tetrahydro-1H-inden-1-yloxy)-1-methyl-1H-pyrazol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce functional groups like hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to modify the functional groups on the pyrazole or indene rings.
Substitution: Nucleophilic or electrophilic substitution reactions can be carried out to introduce different substituents on the pyrazole or indene rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction may produce fully saturated or partially reduced compounds.
Scientific Research Applications
3-(2,3,3a,7a-tetrahydro-1H-inden-1-yloxy)-1-methyl-1H-pyrazol-4-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 3-(2,3,3a,7a-tetrahydro-1H-inden-1-yloxy)-1-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Enzymes: Inhibiting or activating enzymes involved in key biological processes.
Modulating Receptors: Interacting with cell surface or intracellular receptors to influence cellular signaling pathways.
Altering Gene Expression: Affecting the expression of genes involved in disease progression or cellular function.
Comparison with Similar Compounds
Similar Compounds
3-(2,3,3a,7a-tetrahydro-1H-inden-1-yloxy)-1H-pyrazol-4-amine: A closely related compound with similar structural features.
1-methyl-5-[(2,3,3a,7a-tetrahydro-1H-inden-1-yloxy)methyl]-1H-pyrazol-3-amine: Another derivative with a different substitution pattern on the pyrazole ring.
Uniqueness
3-(2,3,3a,7a-tetrahydro-1H-inden-1-yloxy)-1-methyl-1H-pyrazol-4-amine is unique due to its specific combination of the indene and pyrazole moieties, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
3-(2,3,3a,7a-tetrahydro-1H-inden-1-yloxy)-1-methylpyrazol-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O/c1-16-8-11(14)13(15-16)17-12-7-6-9-4-2-3-5-10(9)12/h2-5,8-10,12H,6-7,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MILYOLUIEFOGPH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC2CCC3C2C=CC=C3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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